Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate
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Overview
Description
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate is a chemical compound with the molecular formula C8H7BF3N2OK
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinazoline with a boron reagent such as potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the boron-containing moiety.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties.
Scientific Research Applications
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis. It can participate in cross-coupling reactions and other transformations to create complex molecules.
Biology: Research studies have explored the potential biological activities of the compound, including its interactions with enzymes and proteins.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications. It may have potential as an anticancer or antimicrobial agent.
Industry: this compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate biochemical pathways and cellular processes, leading to specific biological effects. The boron-containing moiety plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: A boron-containing compound used in various chemical reactions.
2-oxo-1,2,3,4-tetrahydroquinazoline: A precursor in the synthesis of potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate.
Boron trifluoride: A boron compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of a boron-containing moiety and a quinazoline structure. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H7BF3KN2O |
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Molecular Weight |
254.06 g/mol |
IUPAC Name |
potassium;trifluoro-(2-oxo-3,4-dihydro-1H-quinazolin-7-yl)boranuide |
InChI |
InChI=1S/C8H7BF3N2O.K/c10-9(11,12)6-2-1-5-4-13-8(15)14-7(5)3-6;/h1-3H,4H2,(H2,13,14,15);/q-1;+1 |
InChI Key |
HAGKOOJECYAWRF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(CNC(=O)N2)C=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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